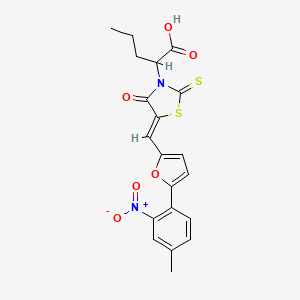

![molecular formula C12H18ClN3OS B2860286 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide CAS No. 392288-42-5](/img/structure/B2860286.png)

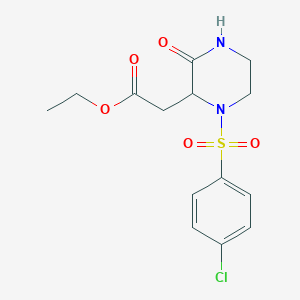

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide, also known as TBCA, is a chemical compound that has been widely used in scientific research. TBCA is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays an important role in the innate immune response.

Applications De Recherche Scientifique

Carbon Dioxide Fixation

- Application : Bifunctional frustrated pyrazolylborane Lewis pairs have been used for small molecule fixation, including carbon dioxide, leading to the formation of zwitterionic, bicyclic boraheterocycles. This process is strongly exothermic and proceeds with a low energy barrier, showcasing potential applications in environmental chemistry and material sciences (Theuergarten et al., 2012).

Synthesis and Biological Evaluation

- Application : Pyrazinecarboxamides, including structures similar to N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide, have been synthesized and evaluated for their biological activities. They exhibit notable anti-mycobacterial and antifungal effects, along with inhibitory effects on photosynthesis, indicating their potential in pharmaceutical and agricultural research (Doležal et al., 2006).

Antitumor Activity

- Application : Novel oxadiazole and trifluoromethylpyridine derivatives, related to the specified compound, have been investigated for their antitumor activity. These compounds have shown promise in vitro against a range of cancer cell lines, suggesting their potential use in oncology (Maftei et al., 2016).

Photosynthetic Electron Transport Inhibition

- Application : Pyrazole derivatives, including those related to this compound, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This property is valuable in the development of new herbicides and studies on plant physiology (Vicentini et al., 2005).

Coordination Chemistry and Biological Sensing

- Application : Pyrazolylpyridines and related ligands, akin to the mentioned compound, have been used in the synthesis of luminescent lanthanide compounds for biological sensing. They also show unusual thermal and photochemical spin-state transitions in iron complexes, indicating their potential in material science and biochemistry (Halcrow, 2005).

Antihypertensive Beta-Adrenergic Blocking

- Application : Isoelectronic analogues of the compound have been synthesized and evaluated for beta-adrenoceptor antagonist activity and vasodilating potency. This suggests potential applications in cardiovascular pharmacology (Baldwin et al., 1980).

Polymerization and Materials Science

- Application : Pyrazolylpropanamide-type ligands, similar in structure, have been used in the synthesis of new complexes with transition metals, leading to the development of materials with unique supramolecular structures. These have implications in materials science and polymerization studies (Liebing et al., 2019).

Propriétés

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3OS/c1-7(13)11(17)14-10-8-5-18-6-9(8)15-16(10)12(2,3)4/h7H,5-6H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQSNMLRFSCDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C2CSCC2=NN1C(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

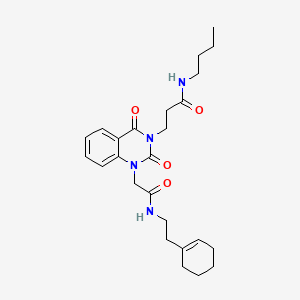

![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)

![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2860210.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)

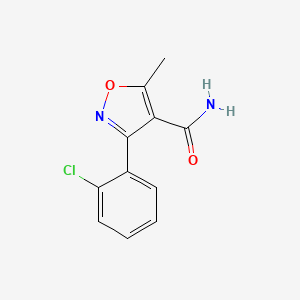

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)